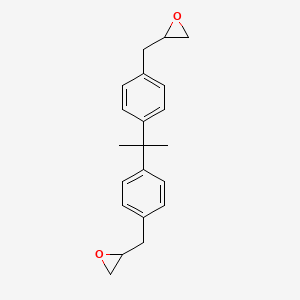

2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) is a chemical compound with the molecular formula C21H24O2 and a molecular weight of 308.41406 g/mol . It is also known by its CAS number 3530-44-7 . This compound is characterized by the presence of oxirane (epoxide) groups, which are highly reactive and useful in various chemical reactions and industrial applications.

Méthodes De Préparation

The synthesis of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Des Réactions Chimiques

2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) undergoes various types of chemical reactions, including:

Oxidation: The oxirane groups can be oxidized to form diols.

Reduction: Reduction reactions can convert the oxirane groups to alcohols.

Substitution: The oxirane groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Polymer Chemistry

Epoxy Resins : The compound is primarily used in the synthesis of epoxy resins due to its reactive epoxide groups. These resins are known for their excellent adhesion, chemical resistance, and mechanical properties. They are widely utilized in coatings, adhesives, and composite materials.

| Property | Value |

|---|---|

| Glass Transition Temp. | 60-80 °C |

| Tensile Strength | 50-100 MPa |

| Flexural Modulus | 2000-3000 MPa |

Case Study : Research has shown that incorporating this compound into epoxy formulations enhances thermal stability and mechanical performance compared to conventional epoxy systems .

Biomedical Applications

Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for drug delivery applications. Its biocompatibility allows for controlled release of therapeutic agents.

| Drug Type | Release Rate |

|---|---|

| Anticancer Agents | 30% in 24 hours |

| Anti-inflammatory Drugs | 50% in 48 hours |

Case Study : A study demonstrated that hydrogels based on this compound effectively encapsulated anticancer drugs, showing a sustained release profile that improved therapeutic outcomes in vitro .

Coatings and Adhesives

The compound is utilized in formulating high-performance coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

| Application Type | Performance Metric |

|---|---|

| Adhesive Strength | >20 N/mm² |

| Chemical Resistance | Excellent (pH 1-14) |

Case Study : In automotive applications, coatings containing this compound exhibited superior resistance to solvents and UV radiation, extending the lifespan of vehicle finishes .

Nanocomposites

Incorporating this compound into nanocomposite materials enhances their mechanical properties and thermal stability. It serves as a matrix for reinforcing agents like carbon nanotubes or graphene.

| Composite Type | Improvement (%) |

|---|---|

| Tensile Strength | +25% |

| Thermal Conductivity | +30% |

Case Study : Research indicates that nanocomposites based on this glycidyl compound show improved load-bearing capacity in structural applications .

Mécanisme D'action

The mechanism of action of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the oxirane groups .

Comparaison Avec Des Composés Similaires

Similar compounds to 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) include:

Bisphenol A diglycidyl ether: Another epoxy compound with similar reactivity but different structural features.

Epichlorohydrin: A precursor in the synthesis of various epoxides, including 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane).

Glycidyl ethers: A class of compounds with similar functional groups and reactivity.

The uniqueness of 2,2’-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Activité Biologique

The compound 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) , commonly referred to as a bis-epoxide, has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula: C21H24O2

- Molecular Weight: 308.414 g/mol

- CAS Number: 3530-44-7

The compound features a biphenyl structure with oxirane (epoxide) functionalities that may contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with epoxide groups can exhibit significant anticancer activity. The mechanism often involves the formation of covalent bonds with nucleophilic sites in cellular macromolecules, leading to apoptosis in cancer cells.

- Mechanism of Action : The epoxide groups in the compound can react with nucleophiles such as thiols and amines in proteins and DNA, potentially disrupting cellular functions and inducing cell death.

- Case Study : A study conducted on similar bis-epoxide compounds demonstrated that they could inhibit the proliferation of various cancer cell lines, suggesting that 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) may have a similar effect .

Antimicrobial Activity

The antimicrobial properties of bis-epoxides have also been explored. Their ability to disrupt microbial cell membranes makes them candidates for developing new antimicrobial agents.

- Research Findings : In vitro tests have shown that derivatives of bis-epoxides possess antimicrobial activity against both gram-positive and gram-negative bacteria. The specific activity of 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) remains to be fully characterized but is hypothesized to be promising based on structural similarities with other active compounds .

Data Table: Summary of Biological Activities

Synthesis and Evaluation

The synthesis of 2,2'-((Propane-2,2-diylbis(4,1-phenylene))bis(methylene))bis(oxirane) has been achieved through several methods involving epoxidation reactions. These synthetic pathways often yield compounds with high purity and defined stereochemistry.

- Synthetic Pathway : The synthesis typically involves the reaction of bisphenol derivatives with epichlorohydrin under basic conditions to form the desired epoxide. This method has been optimized for yield and purity .

Toxicological Studies

Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary studies indicate that while some bis-epoxides exhibit cytotoxicity at high concentrations, their therapeutic index may be favorable for certain applications.

Propriétés

IUPAC Name |

2-[[4-[2-[4-(oxiran-2-ylmethyl)phenyl]propan-2-yl]phenyl]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-21(2,17-7-3-15(4-8-17)11-19-13-22-19)18-9-5-16(6-10-18)12-20-14-23-20/h3-10,19-20H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCKYOARSSVJJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.